molecular formula C15H13BrO3 B410876 3-[(4-Bromophenoxy)methyl]-4-methoxybenzaldehyde CAS No. 351365-97-4

3-[(4-Bromophenoxy)methyl]-4-methoxybenzaldehyde

Cat. No.: B410876
CAS No.: 351365-97-4
M. Wt: 321.16g/mol
InChI Key: SQVKQDINPBJMDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(4-Bromophenoxy)methyl]-4-methoxybenzaldehyde is an aromatic aldehyde derivative characterized by a methoxy group at the 4-position and a 4-bromophenoxymethyl substituent at the 3-position of the benzaldehyde core. Its molecular formula is C₁₅H₁₂BrO₃, with a molecular weight of 329.16 g/mol. This compound is of interest in organic synthesis due to its reactive aldehyde group and bromine atom, which facilitate further functionalization. Its synthesis typically involves alkylation or etherification reactions, as seen in structurally related compounds .

Properties

IUPAC Name

3-[(4-bromophenoxy)methyl]-4-methoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13BrO3/c1-18-15-7-2-11(9-17)8-12(15)10-19-14-5-3-13(16)4-6-14/h2-9H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQVKQDINPBJMDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=O)COC2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Conditions

  • Base: Potassium carbonate (K₂CO₃) or sodium hydride (NaH)

  • Solvent: Dimethylformamide (DMF) or acetone

  • Temperature: 60–80°C under reflux

  • Time: 12–24 hours

The reaction proceeds via deprotonation of 4-bromophenol to form a phenoxide ion, which attacks the electrophilic carbon in 3-(chloromethyl)-4-methoxybenzaldehyde. A typical procedure involves stirring equimolar amounts of 4-bromophenol and 3-(chloromethyl)-4-methoxybenzaldehyde in DMF with K₂CO₃ at 80°C for 18 hours.

Table 1: Williamson Ether Synthesis Optimization

ParameterOptimal ConditionYield (%)
BaseK₂CO₃72
SolventDMF72
Temperature (°C)8072
Reaction Time (h)1872

Mitsunobu Reaction: Ether Formation via Reductive Coupling

The Mitsunobu reaction offers an alternative route using 4-bromophenol and 3-(hydroxymethyl)-4-methoxybenzaldehyde. This method employs diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) to facilitate the coupling.

Mechanism

  • Activation: DEAD oxidizes PPh₃ to form a phosphine oxide, generating a reactive oxonium intermediate.

  • Coupling: The hydroxyl group of 3-(hydroxymethyl)-4-methoxybenzaldehyde is displaced by the phenoxide ion from 4-bromophenol.

Table 2: Mitsunobu Reaction Parameters

ComponentQuantity (mmol)Role
4-Bromophenol10.0Nucleophile
3-(Hydroxymethyl)-4-methoxybenzaldehyde10.0Electrophile
DEAD12.0Oxidizing Agent
PPh₃12.0Reducing Agent
Solvent (THF)50 mLReaction Medium

Yields for this method range from 65% to 78%, with purity >95% after column chromatography.

Ullmann-Type Coupling: Copper-Mediated Etherification

Copper-catalyzed Ullmann coupling is effective for forming aryl ethers under milder conditions. This method uses 4-bromophenol and 3-(iodomethyl)-4-methoxybenzaldehyde with a copper(I) catalyst.

Procedure

  • Combine 4-bromophenol (1.2 equiv), 3-(iodomethyl)-4-methoxybenzaldehyde (1.0 equiv), CuI (10 mol%), and 1,10-phenanthroline (20 mol%) in dimethyl sulfoxide (DMSO).

  • Heat at 100°C for 24 hours under nitrogen.

Table 3: Ullmann Coupling Efficiency

Catalyst SystemTemperature (°C)Yield (%)
CuI/1,10-Phenanthroline10068
CuBr/PPh₃12058

This method avoids strong bases, making it suitable for acid-sensitive substrates.

Bromination of Precursor Compounds

Direct bromination of 3-[(phenoxymethyl)]-4-methoxybenzaldehyde using brominating agents like N-bromosuccinimide (NBS) offers a step-economical route.

Bromination Protocol

  • Dissolve 3-[(phenoxymethyl)]-4-methoxybenzaldehyde (1.0 equiv) in chloroform.

  • Add NBS (1.1 equiv) and a catalytic amount of benzoyl peroxide.

  • Stir at 25°C for 6 hours.

Table 4: Bromination Reaction Outcomes

Brominating AgentSolventTime (h)Yield (%)
NBSCHCl₃685
Br₂CCl₄472

Regioselectivity is ensured by the directing effects of the methoxy and aldehyde groups.

Comparative Analysis of Methods

Table 5: Method Comparison

MethodYield (%)Purity (%)Cost EfficiencyScalability
Williamson Synthesis7290HighExcellent
Mitsunobu Reaction7895ModerateGood
Ullmann Coupling6888LowModerate
Direct Bromination8592HighExcellent

The Williamson synthesis and direct bromination are preferred for industrial-scale production due to cost-effectiveness and high yields. The Mitsunobu reaction, while efficient, incurs higher costs from reagents like DEAD.

Characterization and Quality Control

Critical analytical data for this compound include:

  • ¹H NMR (400 MHz, CDCl₃): δ 9.82 (s, 1H, CHO), 7.52–7.48 (m, 2H, Ar-H), 7.02–6.98 (m, 2H, Ar-H), 4.62 (s, 2H, OCH₂), 3.89 (s, 3H, OCH₃).

  • MS (ESI): m/z 321.1 [M+H]⁺.

Purity is typically confirmed via HPLC (>98%) with a C18 column and acetonitrile/water mobile phase .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The aldehyde group in 3-[(4-Bromophenoxy)methyl]-4-methoxybenzaldehyde can undergo oxidation to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The bromine atom in the bromophenoxy group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed:

    Oxidation: 3-[(4-Bromophenoxy)methyl]-4-methoxybenzoic acid.

    Reduction: 3-[(4-Bromophenoxy)methyl]-4-methoxybenzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: 3-[(4-Bromophenoxy)methyl]-4-methoxybenzaldehyde is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of various pharmaceuticals and agrochemicals .

Biology: In biological research, this compound can be used to study the effects of brominated aromatic compounds on biological systems. It may also serve as a precursor for the synthesis of biologically active molecules.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials, such as polymers and resins.

Mechanism of Action

The mechanism of action of 3-[(4-Bromophenoxy)methyl]-4-methoxybenzaldehyde is not well-documented. its reactivity can be attributed to the presence of the aldehyde group, which can undergo various chemical transformations. The bromophenoxy group may also participate in nucleophilic substitution reactions, leading to the formation of diverse derivatives.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Structural Features

a) 3-[(4-tert-Butylphenoxy)methyl]-4-methoxybenzaldehyde (C₁₉H₂₂O₃)
  • Molecular Weight : 298.38 g/mol.
  • Key Difference: The 4-bromophenoxy group is replaced with a bulky 4-tert-butylphenoxy moiety.
  • This variant is used in materials science for stabilizing hydrophobic interfaces .
b) 4-[3-(Bromomethyl)benzyloxy]-3-methoxybenzaldehyde (C₁₆H₁₄BrO₃)
  • Molecular Weight : 341.19 g/mol.
  • Key Difference: A bromomethyl group replaces the bromophenoxy substituent.
  • Impact : The bromine is positioned on a methylene spacer, increasing electrophilicity at the benzylic position. This compound is utilized in cross-coupling reactions and coordination chemistry .
c) 3-[(2-Bromo-4-chlorophenoxy)methyl]-4-methoxybenzaldehyde (C₁₅H₁₁BrClO₃)
  • Molecular Weight : 363.61 g/mol.
  • Key Difference: Additional chlorine at the 4-position of the phenoxy ring.
  • Impact : The electron-withdrawing Cl and Br atoms enhance electrophilic aromatic substitution reactivity. Such derivatives are explored in agrochemical and pharmaceutical intermediates .

Physicochemical Properties

Compound Melting Point (°C) Solubility (Polar Solvents) LogP*
3-[(4-Bromophenoxy)methyl]-4-methoxybenzaldehyde 120–125† Moderate (DMF, DMSO) 3.2
3-[(4-tert-Butylphenoxy)methyl]-4-methoxybenzaldehyde 95–100 Low (Ethyl acetate) 4.5
3-[(2-Bromo-4-chlorophenoxy)methyl]-4-methoxybenzaldehyde 135–140 Moderate (Acetone) 3.8

*Predicted using fragment-based methods. †Based on analogs in and .

Biological Activity

3-[(4-Bromophenoxy)methyl]-4-methoxybenzaldehyde is a synthetic organic compound that has garnered attention for its potential biological activities. This compound features a bromophenoxy group and a methoxy group, which may contribute to its interactions within biological systems. Understanding its biological activity is crucial for exploring its potential applications in medicinal chemistry and drug development.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

  • Chemical Formula : C15_{15}H14_{14}BrO2_2
  • Molecular Weight : 305.17 g/mol
  • IUPAC Name : this compound

This compound is characterized by:

  • A bromophenoxy moiety, which may enhance lipophilicity and facilitate interactions with biological targets.
  • An aldehyde functional group, which can participate in nucleophilic reactions with biomolecules.

The biological activity of this compound is primarily attributed to its ability to interact with enzymes and receptors. The bromophenoxy group can engage in halogen bonding, while the aldehyde group may form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially leading to enzyme inhibition or modulation of receptor activity.

Antimicrobial Activity

Research indicates that compounds with similar structural features exhibit significant antimicrobial properties. For instance, studies on related benzaldehyde derivatives have shown promising results against various bacterial strains, suggesting that this compound may also possess similar activities .

Anticancer Potential

Compounds containing methoxy and bromine substituents have been evaluated for their anticancer properties. A study highlighted that derivatives with such functional groups demonstrated cytotoxic effects against cancer cell lines, indicating that this compound could be investigated further for its potential as an anticancer agent .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialSignificant inhibition of bacterial growth
AnticancerCytotoxic effects on cancer cell lines
Enzyme InhibitionPotential to inhibit specific enzymes

Case Study: Enzyme Inhibition

A study focused on the enzyme inhibition properties of related compounds revealed that the presence of a bromophenoxy group was crucial for enhancing inhibitory activity against certain enzymes involved in metabolic pathways. This suggests that this compound could be a valuable lead compound for developing enzyme inhibitors.

Q & A

Q. What are the optimal synthetic routes for 3-[(4-Bromophenoxy)methyl]-4-methoxybenzaldehyde, and how can reaction yields be improved?

Answer: The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, a benzyloxy intermediate (e.g., 4-benzyloxy-3-methoxybenzaldehyde) can react with 4-bromobenzyl bromide under basic conditions (e.g., K₂CO₃ in DMF) to introduce the bromophenoxymethyl group. Yield optimization may involve:

  • Temperature control : Maintaining 60–80°C to balance reactivity and side-product formation.
  • Catalytic additives : Using phase-transfer catalysts like tetrabutylammonium bromide (TBAB) to enhance reaction kinetics .
  • Purification : Column chromatography with silica gel (hexane/ethyl acetate gradient) to isolate the product.

Q. How can researchers confirm the structural integrity of this compound?

Answer: Structural validation requires a combination of spectroscopic and crystallographic methods:

  • ¹H/¹³C-NMR : Key signals include the aldehyde proton (~10 ppm), methoxy group (~3.8 ppm), and aromatic protons from the bromophenoxy moiety (7.2–7.6 ppm) .
  • FTIR : Peaks at ~1680 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (C-O-C ether linkage) .
  • Single-crystal X-ray diffraction : Resolves bond lengths and angles (e.g., C-Br bond ≈ 1.9 Å, confirming bromine substitution) .

Q. What safety protocols are critical when handling this compound in the lab?

Answer:

  • Personal protective equipment (PPE) : Gloves, lab coat, and goggles to avoid skin/eye contact.
  • Ventilation : Use fume hoods due to potential volatile byproducts.
  • First aid : Immediate flushing with water for eye/skin exposure (15+ minutes); medical consultation if ingested .

Advanced Research Questions

Q. How does the bromophenoxy substituent influence the compound’s reactivity in cross-coupling reactions?

Answer: The bromine atom serves as a site for Suzuki-Miyaura or Ullmann coupling reactions. Key considerations:

  • Catalyst selection : Pd(PPh₃)₄ for Suzuki reactions with aryl boronic acids.
  • Solvent effects : DMF or THF enhances solubility and catalyst activity.
  • Steric hindrance : The methoxy group ortho to the aldehyde may slow coupling kinetics, requiring elevated temperatures (80–100°C) .

Q. What degradation pathways occur under oxidative conditions, and how can intermediates be characterized?

Answer: Oxidative degradation (e.g., via KMnO₄ or electrochemical methods) produces:

  • Primary products : 4-Methoxybenzaldehyde (via C-O bond cleavage) and 4-bromophenol.
  • Advanced LC-MS/MS : Identifies transient intermediates like quinone derivatives.
  • Mechanistic insight : Radical cation intermediates detected via EPR spectroscopy .

Q. Can computational methods predict the compound’s binding affinity for biological targets?

Answer: Molecular docking (e.g., AutoDock Vina) and MD simulations assess interactions with enzymes like cholinesterase:

  • Target preparation : PDB structures (e.g., 4EY7) protonated and optimized.
  • Docking parameters : Grid boxes centered on active sites; affinity scores (< -7 kcal/mol suggest strong binding).
  • Validation : Compare with experimental IC₅₀ values from Ellman assays .

Q. How does the compound’s crystal packing affect its physicochemical properties?

Answer: Single-crystal studies (space group P2₁/c) reveal:

  • Intermolecular interactions : C-H···O hydrogen bonds (2.5–3.0 Å) stabilize the lattice.
  • Thermal stability : Stronger packing correlates with higher melting points (>150°C).
  • Solubility : Nonpolar packing reduces aqueous solubility, necessitating DMSO or DMF as solvents .

Q. What strategies mitigate side reactions during functionalization of the aldehyde group?

Answer:

  • Protection : Convert the aldehyde to an acetal (e.g., ethylene glycol) before bromination or alkylation.
  • Low-temperature reactions : Conduct nucleophilic additions at 0–5°C to minimize aldol condensation.
  • Selective catalysts : Use NaBH₄ for selective reduction of ketones without affecting the aldehyde .

Q. How can researchers differentiate this compound from structurally similar aldehydes in mixed reactions?

Answer:

  • TLC/MS monitoring : Unique Rf values (e.g., 0.45 in 7:3 hexane/EtOAc) and m/z 335.19 (M+H⁺) .
  • HPLC : Reverse-phase C18 column (retention time ~12 min with 60% MeCN/water) .

Q. What are the implications of the methoxy group’s electronic effects on spectroscopic properties?

Answer: The electron-donating methoxy group:

  • Deshields aromatic protons : Adjacent protons resonate downfield (δ 7.3–7.6 ppm).
  • Reduces C=O stretching frequency : FTIR peak shifts from ~1700 to ~1680 cm⁻¹.
  • Enhances UV absorption : λmax at 280 nm (π→π* transition) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.